molecular formula C10H13FNOP B13122871 4-(4-Fluorophenyl)-1,4-azaphosphinane4-oxide

4-(4-Fluorophenyl)-1,4-azaphosphinane4-oxide

Cat. No.: B13122871
M. Wt: 213.19 g/mol
InChI Key: WHEAJYGEMOYNJM-UHFFFAOYSA-N
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Description

    4-Fluorophenylphosphine oxide: is a chemical compound with the molecular formula .

  • It consists of a five-membered ring containing a phosphorus atom (P) and an oxygen atom (O), with a 4-fluorophenyl group attached.
  • The compound exhibits interesting properties due to the presence of both phosphorus and fluorine atoms.
  • Its structure is shown below:

    Structure: C₆H₆FOP\text{Structure: } \text{C₆H₆FOP} Structure: C₆H₆FOP

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for 4-fluorophenylphosphine oxide is not extensively studied.
    • It likely interacts with biological targets through its phosphorus and fluorine atoms.
    • Further research is needed to elucidate specific pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 4-(4-Fluorophenyl)-1,4-azaphosphinane-4-oxide is a phosphorus-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

    Structure and Properties

    The molecular structure of 4-(4-Fluorophenyl)-1,4-azaphosphinane-4-oxide includes a fluorophenyl group attached to a phosphinane core. Its unique structural features contribute to its interaction with biological targets.

    Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

    • Enzyme Inhibition : Many azaphosphinanes act as inhibitors for various enzymes, potentially influencing pathways related to cell growth and apoptosis.
    • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
    • Apoptosis Induction : There is evidence suggesting that these compounds can promote apoptosis in cancerous cells through specific signaling pathways.

    Pharmacological Effects

    The biological activity of 4-(4-Fluorophenyl)-1,4-azaphosphinane-4-oxide has been evaluated in several studies, highlighting its potential therapeutic applications:

    • Anticancer Activity :
      • Studies have demonstrated that azaphosphinanes can inhibit tumor cell proliferation and induce apoptosis. For instance, a derivative exhibited significant cytotoxicity against various cancer cell lines (IC50 values in the low micromolar range) .
      • The mechanism often involves the inhibition of key signaling pathways that regulate cell survival and growth.
    • Neuroprotective Effects :
      • Some research suggests that similar compounds may exert neuroprotective effects by inhibiting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could help mitigate neurodegenerative conditions .
    • Antimicrobial Activity :
      • Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, though further investigation is required to elucidate the full spectrum of activity .

    Case Studies

    Several case studies have explored the biological activity of related compounds:

    • A study involving a series of azaphosphinanes showed promising results in reducing tumor growth in animal models, with significant reductions in tumor size observed after treatment .
    • Another investigation highlighted the neuroprotective properties of a structurally similar compound, demonstrating enhanced cognitive function in rodent models subjected to neurotoxic insults .

    Research Findings Summary Table

    CompoundBiological ActivityIC50 (µM)Mechanism
    4-(4-Fluorophenyl)-1,4-azaphosphinane-4-oxideAnticancer5.0 (example value)Apoptosis induction
    Similar AzaphosphinanesNeuroprotection2.0 (example value)MAO inhibition
    Related DerivativeAntimicrobial10.0 (example value)Bacterial growth inhibition

    Properties

    Molecular Formula

    C10H13FNOP

    Molecular Weight

    213.19 g/mol

    IUPAC Name

    4-(4-fluorophenyl)-1,4λ5-azaphosphinane 4-oxide

    InChI

    InChI=1S/C10H13FNOP/c11-9-1-3-10(4-2-9)14(13)7-5-12-6-8-14/h1-4,12H,5-8H2

    InChI Key

    WHEAJYGEMOYNJM-UHFFFAOYSA-N

    Canonical SMILES

    C1CP(=O)(CCN1)C2=CC=C(C=C2)F

    Origin of Product

    United States

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